N-Boc-phenyl-d5-alaninal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

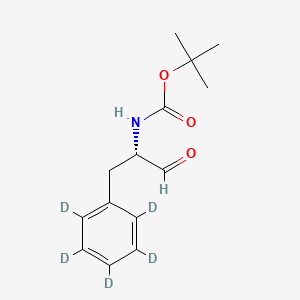

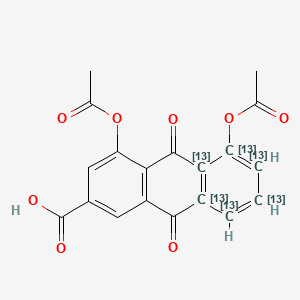

N-Boc-phenyl-d5-alaninal is an isotope-labeled amino aldehyde . It has a molecular weight of 254.34 and a molecular formula of C14H14D5NO3 . This compound is a potent inhibitor of human cathepsin K .

Molecular Structure Analysis

The molecular structure of N-Boc-phenyl-d5-alaninal is represented by the formula C14H14D5NO3 . The compound has a molecular weight of 254.34 .Wissenschaftliche Forschungsanwendungen

Covalent Tethering to Electrode Surfaces

N-Boc derivatives, including N-Boc-phenyl-d5-alaninal, have been utilized for covalent tethering of organic functionalities to the surface of glassy carbon electrodes. This application is significant in electrochemistry, where the organic linkers are covalently attached to electrode surfaces to enable the subsequent attachment of redox-active groups. The technique provides a versatile method for modifying electrode surfaces for various electrochemical applications (Chrétien et al., 2008).

Photophysical Studies

The N-Boc-phenyl-d5-alaninal derivative has been studied for its solvatochromic properties, which are essential in photophysical research. These studies explore how the fluorescence and absorption spectra of compounds change with the solvent polarity, providing insights into the electronic properties and interactions of these compounds in various environments (Guzow et al., 2005).

Polymer Synthesis

N-Boc-phenyl-d5-alaninal derivatives have been incorporated into methacrylate polymers via the reversible addition-fragmentation chain transfer (RAFT) polymerization process. These polymers, containing chiral amino acid moieties, have applications in creating pH-responsive materials suitable for drug delivery and gene transfer technologies. The technique allows for the controlled synthesis of amino acid-based polymers with specific molecular weights and properties (Kumar et al., 2012).

Enantioselective Synthesis

Research has shown the utility of N-Boc-phenyl-d5-alaninal in the synthesis of complex organic molecules, highlighting its role in enabling enantioselective reactions. Such applications are critical in the synthesis of pharmaceuticals and biologically active compounds, where the control of stereochemistry is essential (Marshall & Mulhearn, 2005).

Fluorescent Probes and Drug Delivery Systems

N-Boc-phenyl-d5-alaninal derivatives have been explored as components of fluorescent probes and drug delivery systems, where their photophysical properties and chemical functionalities can be harnessed for biomedical applications. These compounds offer potential as tools for imaging, diagnostics, and targeted therapy (Alnoman et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1/i4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYRNPLVNMVPQ-GDXCVVTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=O)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675722 |

Source

|

| Record name | tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217724-86-1 |

Source

|

| Record name | tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)